2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide
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Overview
Description
“2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide” is a chemical compound with the CAS Number: 1225977-50-3 . It has a molecular weight of 255.7 . The IUPAC name for this compound is 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.Scientific Research Applications
Antimicrobial and Antifungal Potential
- A study synthesizing derivatives of 2,3-dihydro-1,4-benzodioxin revealed certain compounds exhibiting significant antibacterial and antifungal activities. These compounds were evaluated for their antimicrobial potential and hemolytic activity, identifying some with promising therapeutic properties (Abbasi et al., 2020).
Therapeutic Agents for Alzheimer's Disease and Diabetes
- Research focused on synthesizing new derivatives involving 2,3-dihydro-1,4-benzodioxin highlighted their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some derivatives exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).
Enzyme Inhibition and Antibacterial Properties
- A study synthesizing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin demonstrated their role as potent antibacterial agents and moderate enzyme inhibitors. These compounds were evaluated for their antibacterial potential and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
Anti-Diabetic Agents
- Another study synthesized a series of compounds involving 2,3-dihydro-1,4-benzodioxin to evaluate their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their application as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023).
Bacterial Biofilm Inhibition and Cytotoxicity
- Compounds synthesized from 2,3-dihydro-1,4-benzodioxin were evaluated for their bacterial biofilm inhibition and cytotoxicity. Some derivatives exhibited suitable inhibitory action against biofilms of specific bacterial strains while displaying docile cytotoxicity (Abbasi et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAXHIJVMSUPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide |
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